N-(PROP-2-YN-1-YL)PYRIDIN-2-AMINE
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Overview
Description
N-prop-2-ynylpyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with an amino group and a prop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-prop-2-ynylpyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N-prop-2-ynylpyridin-2-amine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-prop-2-ynylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amino and prop-2-ynyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-prop-2-ynylpyridin-2-one, while substitution reactions can produce a variety of N-substituted pyridin-2-amines.
Scientific Research Applications
N-prop-2-ynylpyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-prop-2-ynylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The prop-2-ynyl group can participate in covalent bonding with active sites, while the pyridine ring can engage in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the prop-2-ynyl group, making it less versatile in certain chemical reactions.
N-prop-2-ynylpyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications.
Uniqueness
N-prop-2-ynylpyridin-2-amine is unique due to the presence of both the amino and prop-2-ynyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Biological Activity
N-(Prop-2-yn-1-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a propynyl group at the nitrogen atom. The molecular formula is C8H8N2 with a molecular weight of approximately 132.16 g/mol. The structural characteristics of this compound suggest potential reactivity and biological activity, particularly in the context of enzyme inhibition and receptor modulation.
The biological activity of this compound primarily arises from its interaction with various molecular targets:
- Enzyme Inhibition : The compound can form covalent bonds with active sites of enzymes, particularly those involved in nitric oxide synthesis. For instance, it has been shown to inhibit human neuronal nitric oxide synthase (hnNOS) with high selectivity over other isoforms, making it a candidate for treating neurodegenerative diseases .
- Receptor Modulation : The pyridine ring facilitates π-π interactions and hydrogen bonding, allowing the compound to modulate receptor activities, which may be beneficial in therapeutic contexts .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains. For example, compounds derived from this scaffold have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of N-(Prop-2-yn-1-yl)pyridin-2-amines
Compound | MIC (mg/mL) | Target Organisms |
---|---|---|
N-(Prop-2-yn-1-yl)pyridin-2-am | 0.0039 | S. aureus |
4-nitro-N-(prop-2-yn-1-yl)pyridin-2-am | 0.025 | E. coli |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
N-(Prop-2-yn-1-yl)pyridin-2-am | 10 | HeLa (cervical cancer) |
6-(Aminomethyl)-N-methyl-N-(prop-2-ynyl)pyridin | 5 | MCF7 (breast cancer) |
Case Studies
Several studies have highlighted the efficacy of N-(Prop-2-yn-1-yl)pyridin derivatives in preclinical models:
- Neuroprotective Effects : A study focused on the neuroprotective effects of a specific derivative showed significant improvement in cognitive function in animal models of Alzheimer's disease, attributed to its ability to inhibit hnNOS effectively .
- Antibacterial Screening : In vitro tests conducted on various derivatives revealed that modifications to the propynyl group significantly enhanced antibacterial activity against resistant strains .
- Cancer Therapy : Clinical trials exploring the use of N-(Prop-2-ynyl)pyridin derivatives in combination therapies for treating metastatic cancers have shown promising results, particularly in enhancing the efficacy of existing chemotherapeutic agents .
Properties
IUPAC Name |
N-prop-2-ynylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-6-9-8-5-3-4-7-10-8/h1,3-5,7H,6H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRLLCKYVXQMAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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